molecular formula C11H15ClF3NO B5279199 N-ethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride

N-ethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride

Cat. No.: B5279199
M. Wt: 269.69 g/mol
InChI Key: MQKBLYCNNOHZEQ-UHFFFAOYSA-N
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Description

N-ethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride is a chemical compound with the molecular formula C11H14F3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride typically involves the reaction of 3-(trifluoromethyl)phenol with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-ethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Employed in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

N-ethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO.ClH/c1-2-15-6-7-16-10-5-3-4-9(8-10)11(12,13)14;/h3-5,8,15H,2,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKBLYCNNOHZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=CC(=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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